2-(4-Amino-3-nitrophenyl)acetonitrile

Beschreibung

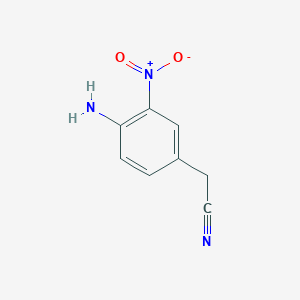

2-(4-Amino-3-nitrophenyl)acetonitrile is a nitrile-containing aromatic compound featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a nitro (-NO₂) group at the meta position relative to the acetonitrile moiety.

Eigenschaften

IUPAC Name |

2-(4-amino-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLMWPHWILCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565034 | |

| Record name | (4-Amino-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79545-11-2 | |

| Record name | (4-Amino-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Directed Nitration of Phenylacetonitrile

A key precursor, p-nitrophenylacetonitrile, is synthesized by the nitration of phenylacetonitrile using a mixture of concentrated nitric acid and polyphosphoric acid under controlled temperature conditions. This method achieves a high conversion rate of phenylacetonitrile (~92%) with a moderate yield (~66%) of the para-nitro isomer after recrystallization.

| Parameter | Condition |

|---|---|

| Nitrating agent | 68% HNO3 + polyphosphoric acid |

| Temperature | 0–20 °C |

| Reaction time | 2 hours |

| Work-up | Ice quench, filtration, washing |

| Recrystallization | Ethanol-water (10:1 v/v) |

| Yield (p-nitrophenylacetonitrile) | 66.03% molar yield |

| Conversion of phenylacetonitrile | 92.24% molar conversion |

This method is advantageous for its directional nitration but requires careful temperature control to minimize ortho-isomer formation and side reactions.

Catalytic Hydrogenation to 2-(4-Amino-3-nitrophenyl)acetonitrile

The critical step in preparing this compound is the selective reduction of the nitro group to an amino group while preserving the nitrile functionality.

Hydrogenation Using Pd/C Catalyst

A patented method employs catalytic hydrogenation of p-nitrophenylacetonitrile in ethanol using palladium on carbon (Pd/C) under mild pressure and temperature conditions.

Typical reaction conditions and results:

| Parameter | Range/Value |

|---|---|

| Substrate | p-Nitrophenylacetonitrile |

| Solvent | Ethanol (95% purity) |

| Catalyst | 5–10% Pd/C |

| Catalyst loading | 0.2–0.4 mass ratio relative to substrate |

| Hydrogen pressure | 0.3–0.4 MPa |

| Temperature | 30–50 °C |

| Reaction time | 4 hours |

| Post-reaction treatment | Evaporation of ethanol, crystallization, filtration, drying |

| Recrystallization | 95% ethanol with activated carbon decolorization |

| Yield (crude product) | ~11.5–12.1 g from 16 g substrate |

| Purity (p-aminophenylacetonitrile) | 91.1% to 95.6% by content analysis |

| Example | Catalyst % Pd/C | Pressure (MPa) | Temp (°C) | Yield (g) | Purity (%) |

|---|---|---|---|---|---|

| 3 | 7% | 0.4 | 40–50 | 11.57 | 91.10 |

| 4 | 8% | 0.3 | 30–40 | 11.84 | 93.22 |

| 6 | 10% | 0.4 | 40–50 | 12.14 | 95.59 |

This method is noted for mild reaction conditions, high selectivity, minimal side reactions, and environmentally friendly operation without additional reducing agents.

Alternative Synthetic Routes and Modifications

Strecker Reaction and Knoevenagel-Bucherer Methods

The Strecker reaction, involving the condensation of aldehydes, amines, and cyanide sources, is a classical method for α-aminonitrile synthesis. However, for compounds with strong electron-withdrawing groups like nitro substituents, this method faces challenges in yield and selectivity.

The Knoevenagel-Bucherer method has been used to prepare related aminonitriles but is limited in scope for this compound due to substituent effects.

Reduction Using Tin and Acid

Reduction of nitro-substituted acrylonitriles using tin powder and hydrochloric acid in ethanol has been reported for related compounds, but this method is less selective and involves harsher conditions and more toxic reagents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield/Purity |

|---|---|---|---|---|

| Directed nitration of phenylacetonitrile | HNO3 + polyphosphoric acid, 0–20 °C, 2 h | High conversion, directional nitration | Moderate yield, temperature sensitive | 66% yield (p-nitro), 92% conversion |

| Catalytic hydrogenation (Pd/C) | p-Nitrophenylacetonitrile, ethanol, Pd/C, H2, 0.3–0.4 MPa, 30–50 °C, 4 h | Mild conditions, high selectivity, environmentally friendly | Requires hydrogenation setup | 91–96% purity, ~70–75% isolated yield |

| Strecker/Knoevenagel-Bucherer | Aldehydes, amines, cyanide sources, base catalysts | Simple reagents, versatile | Low yield with nitro groups, side reactions | Moderate to low yields |

| Reduction with Sn/HCl | Sn powder, HCl, EtOH, ambient temperature | Effective for some nitro compounds | Toxic reagents, less selective | Moderate yields |

Research Findings and Practical Considerations

- The Pd/C catalytic hydrogenation method is the most practical and scalable for industrial synthesis due to its mild conditions, high selectivity, and ease of purification.

- The nitration step requires careful temperature control to maximize para-substitution and minimize ortho-isomers.

- Recrystallization from ethanol with activated carbon treatment effectively removes impurities and improves product purity.

- Alternative methods such as the Strecker reaction are less suitable for this compound due to the electron-withdrawing nitro group affecting reaction efficiency.

- Environmental and safety considerations favor catalytic hydrogenation over tin-based reductions or nitration with mixed acids.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-3-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products

Reduction: 2-(4-Amino-3-aminophenyl)acetonitrile.

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-3-nitrophenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-3-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro and amino groups play a crucial role in its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects :

- The amino group enhances electron density on the ring, promoting electrophilic substitution, while the nitro group deactivates the ring, directing reactions to specific positions.

- Acetonitrile vs. phenol: The nitrile group increases hydrophobicity and reactivity in nucleophilic additions compared to phenolic -OH, which is acidic and participates in hydrogen bonding .

Physicochemical Properties

The amino-nitro substitution pattern in the target compound likely reduces solubility in water compared to phenolic analogs like 4-Amino-3-nitrophenol, which exhibits moderate aqueous solubility due to its -OH group .

Reactivity and Electronic Characteristics

- HOMO-LUMO Profiles: DFT studies on similar nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile derivatives) show HOMO localization on electron-rich aromatic regions and LUMO on electron-deficient nitro groups . For the target compound, the amino group would raise HOMO energy, increasing nucleophilicity, while the nitro group lowers LUMO energy, enhancing electrophilicity.

- Charge Distribution: In N-substituted analogs (e.g., dimethylamino-dinitro derivatives), nitro groups create strong dipole moments (~5.2 D), facilitating charge-transfer interactions in polymerization or sensor applications .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| This compound | -5.2* | -1.8* | ~4.5* |

| 2-(3-Nitrophenyl)acetonitrile | -5.8 | -2.1 | 3.9 |

| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | -4.9 | -1.5 | 5.2 |

*Theoretical estimates based on analogous compounds.

Research Findings and Discussion

- Synthetic Utility: The amino group in the target compound facilitates regioselective functionalization, as seen in related acetonitrile derivatives used to synthesize indole and coumarin hybrids .

- Spectroscopic Insights: IR and NMR data for structural analogs confirm nitro group vibrations (~1520 cm⁻¹) and amino proton shifts (~6.5 ppm) .

- Thermodynamic Stability : Methyl-substituted nitriles exhibit lower thermal decomposition temperatures (~200°C) compared to nitro-rich analogs (>250°C) .

Biologische Aktivität

2-(4-Amino-3-nitrophenyl)acetonitrile, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, supported by relevant studies and data.

- Molecular Structure : The compound features a nitrile group attached to a phenyl ring that carries an amino and a nitro substituent. This unique structure may contribute to its biological properties.

- CAS Number : 14891905

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, studies have shown that this compound may have anticancer effects. Research has focused on its ability to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : Human prostate (PC-3) and lung (SK-LU-1) cancer cell lines.

- Mechanism of Action : The compound has been suggested to inhibit topoisomerase enzymes, which are critical for DNA replication and cell division in cancer cells .

Case Studies

- Cytotoxicity Studies : In vitro experiments demonstrated that this compound significantly reduced cell viability in cancer cell lines treated with chemotherapeutic agents like doxorubicin and cisplatin, indicating its potential as a cytoprotective agent .

- Synergistic Effects : The compound showed synergistic effects when combined with other anticancer drugs, enhancing their efficacy while reducing cytotoxicity to normal cells .

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It is believed to inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerases.

- Free Radical Scavenging : The presence of the amino and nitro groups may contribute to antioxidant properties, helping to protect cells from oxidative stress induced by chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4-Amino-3-nitrophenyl)acetonitrile with high regioselectivity?

- Methodological Answer : A stepwise approach involving nitration of 4-aminophenylacetonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Protecting the amino group during nitration (e.g., acetylation) can prevent undesired side reactions. Structural analogs, such as N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, have employed similar strategies to manage competing substituent reactivities .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons at positions 5 and 6 of the phenyl ring will exhibit distinct coupling patterns (e.g., doublets or doublet-of-doubles) due to nitro and amino substituents. The acetonitrile CH₂ group typically appears as a singlet near δ 3.8–4.2 ppm.

- IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2240 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and ~1340 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 192.1 (calculated for C₈H₇N₃O₂) with fragmentation patterns matching loss of NO₂ (46 Da) and CN (26 Da). Comparable methods were applied to derivatives like 2-(4-aminophenyl)acetonitrile .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to minimize photodegradation and oxidation. Hazard data for structurally similar acetonitriles (e.g., 2-(4-aminophenyl)acetonitrile) indicate acute toxicity (H301/H311/H331), necessitating PPE and fume hood use during handling .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria or steric effects influencing NMR spectra. For example, amino-nitro resonance interactions in the phenyl ring may alter electron density distributions, affecting coupling constants. Studies on N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile utilized DFT to correlate theoretical and experimental dipole moments and charge transfer regions .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Use directing effects of the amino and nitro groups. The amino group (strongly activating, para to acetonitrile) directs EAS to position 5, while the nitro group (deactivating, meta to acetonitrile) blocks position 2.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 6 (ortho to nitro) requires palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Analogous protocols were validated for 2-(3-chloroquinoxalin-2-yl)acetonitrile derivatives .

Q. How do solvent polarity and pH affect the compound’s stability in reaction media?

- Methodological Answer : Conduct accelerated stability studies in acetonitrile/water mixtures (e.g., 70:30 v/v) at varying pH (3–9). Monitor degradation via HPLC-UV (λ = 254 nm). For example, 4-amino-3-nitrophenol derivatives showed pH-dependent hydrolysis rates due to nitro group lability under alkaline conditions .

Q. What thermodynamic properties (e.g., melting point, solubility) are critical for crystallization studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Determine melting points (expected range: 140–160°C based on analogs like 4-amino-3-nitrophenol, mp 151–153°C ).

- Solubility Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for high solubility, hexane for recrystallization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.